2-Amino-3-ethylbenzoic acid hydrochloride
Overview
Description
2-Amino-3-ethylbenzoic acid hydrochloride is a chemical compound with the molecular formula C9H12ClNO2 and a molecular weight of 201.65 g/mol . This compound is known for its versatile applications in scientific research and industry. It is typically available in a powdered form and is used as a building block in various chemical syntheses .
Preparation Methods
The synthesis of 2-Amino-3-ethylbenzoic acid hydrochloride involves several steps. One common method includes the nitration of m-toluic acid followed by reduction and chlorination reactions . The process begins with the nitration of m-toluic acid using nitric acid to produce 2-nitro-3-toluic acid. This intermediate is then subjected to hydrogenation in the presence of a catalyst to yield 2-amino-3-methylbenzoic acid. Finally, chlorination of this compound results in the formation of this compound .
Chemical Reactions Analysis
2-Amino-3-ethylbenzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions where the amino or ethyl groups are replaced by other functional groups. Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for nitration, and various chlorinating agents for substitution reactions
Scientific Research Applications
2-Amino-3-ethylbenzoic acid hydrochloride is utilized in a wide range of scientific research applications:
Biology: This compound is used in the study of biochemical pathways and interactions due to its structural properties.
Industry: It is employed in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-ethylbenzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed to exert its effects through the modulation of biochemical pathways and interactions with cellular components . Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
2-Amino-3-ethylbenzoic acid hydrochloride can be compared with other similar compounds such as:
2-Amino-3-methylbenzoic acid: This compound differs by having a methyl group instead of an ethyl group.
2-Amino-5-methylbenzoic acid: This compound has a methyl group at a different position on the benzene ring.
2-Amino-3-chlorobenzoic acid: This compound has a chlorine atom instead of an ethyl group. The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
2-amino-3-ethylbenzoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-2-6-4-3-5-7(8(6)10)9(11)12;/h3-5H,2,10H2,1H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IORRORBAMFQFNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803586-54-0 | |
Record name | 2-amino-3-ethylbenzoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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